molecular formula C17H18O4 B14037714 Ethyl 4-(benzyloxy)-2-methoxybenzoate

Ethyl 4-(benzyloxy)-2-methoxybenzoate

Cat. No.: B14037714
M. Wt: 286.32 g/mol
InChI Key: ZIZMWGBYHHBTOM-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-2-methoxybenzoate is a synthetic benzoic acid ester derivative intended for laboratory research purposes. This compound features a benzyloxy group at the para position and a methoxy group at the ortho position relative to the ethyl ester moiety on the aromatic ring. While analytical data for this specific compound is not available in the searched literature, its molecular structure suggests it may share characteristics with related compounds, such as Ethyl 4-[(4-methylbenzyl)oxy]benzoate, which can exhibit multiple molecular conformations in a crystal lattice . Compounds within this chemical class are frequently employed in organic synthesis as intermediates. A prominent application is in the development of novel peptides and proteins, where protected benzoic acid derivatives can serve as building blocks or be incorporated into complex molecules using advanced techniques like native chemical ligation (NCL) . The presence of both benzyloxy and methoxy protecting groups indicates its potential utility in multi-step synthetic routes, where these groups can be selectively manipulated to achieve desired chemical transformations. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 2-methoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)15-10-9-14(11-16(15)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

ZIZMWGBYHHBTOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Selective methylation or methoxylation of hydroxybenzoic acid derivatives,
  • Formation of the ethyl ester via acid-catalyzed esterification,
  • Selective benzylation of the phenolic hydroxyl group to form the benzyloxy substituent.

Esterification of 4-Hydroxy-2-methoxybenzoic Acid

A common initial step is the preparation of ethyl 2-methoxy-4-hydroxybenzoate by esterifying 4-hydroxy-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically performed under reflux conditions overnight to ensure complete conversion. After reaction completion, the mixture is concentrated under reduced pressure, and the ester is isolated by extraction and drying procedures.

Selective Benzylation of the Phenolic Hydroxyl Group

The critical step to obtain this compound is the selective benzylation of the phenolic hydroxyl group at the 4-position. This is achieved by treating the ethyl 2-methoxy-4-hydroxybenzoate with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like acetone or tetrahydrofuran (THF).

  • For example, benzyl bromide (1.0 to 2.25 equivalents) and potassium carbonate (1.2 to 2.25 equivalents) are added to a stirred solution of the methyl or ethyl hydroxybenzoate derivative in acetone.
  • The reaction mixture is refluxed for approximately 10 hours.
  • Post-reaction, the mixture is filtered, concentrated, and purified by precipitation or recrystallization to remove excess benzyl bromide and isolate the benzyl ether product.

Alternative Benzylation Using Sodium Hydride

An alternative benzylation method involves the use of sodium hydride (NaH) as a strong base:

  • NaH (60% dispersion) is suspended in dry THF under inert atmosphere.
  • The hydroxybenzoate ester is added dropwise, and the mixture is stirred at room temperature.
  • Benzyl bromide is then added slowly, and the reaction proceeds for 24 hours at room temperature.
  • After quenching with water and acidification, the product is extracted with dichloromethane and purified by column chromatography and recrystallization.

Purification and Characterization

Purification methods typically include:

  • Washing with petrol ether to remove unreacted benzyl bromide,
  • Ultrasonication to aid precipitation,
  • Filtration and drying under vacuum,
  • Chromatographic purification on silica gel using petroleum ether/ethyl acetate mixtures as eluents.

Characterization of the final compound is confirmed by:

  • Proton nuclear magnetic resonance (^1H NMR) spectroscopy, showing aromatic protons, benzylic methylene protons (around 5.0 ppm), methoxy protons (~3.8 ppm), and ester ethyl group signals,
  • Carbon-13 NMR (^13C NMR),
  • Mass spectrometry (MS),
  • Melting point determination.

Summary of Experimental Data from Literature

Step Reagents/Conditions Yield (%) Key Observations Reference
Esterification 4-hydroxy-2-methoxybenzoic acid, EtOH, H2SO4, reflux overnight ~80-90 Efficient ester formation confirmed by NMR
Benzylation (K2CO3, acetone) Benzyl bromide (1.2-2.25 eq), K2CO3 (1.2-2.25 eq), reflux 10 h ~65-70 Selective benzylation, purified by precipitation
Benzylation (NaH, THF) NaH (60%), benzyl bromide, RT, 24 h ~65 Alternative method, purified by chromatography

Research Outcomes and Notes

  • The benzylation step is critical and requires careful control of stoichiometry and reaction time to avoid polybenzylation or incomplete reaction.
  • Ultrasonication and repeated washing with non-polar solvents like petrol ether help remove excess benzyl bromide effectively.
  • The selective protection of phenolic hydroxyl groups by benzylation allows further functionalization of the molecule for advanced synthetic applications.
  • The compound this compound has been used as an intermediate in synthesizing biologically active analogues with anti-juvenile hormone activity in insect models, indicating the importance of maintaining the integrity of these substituents during synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like methanol or ethanol.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-(benzyloxy)-2-methoxybenzoate is an organic compound with an ester functional group, specifically an ethyl ester of 4-(benzyloxy)-2-methoxybenzoic acid. It has a chemical formula of C17H18O4C_{17}H_{18}O_4 and includes a benzyloxy group and a methoxy group attached to a benzoate structure. This compound is of interest in fields like organic synthesis and medicinal chemistry because of its potential biological activities and use as an intermediate.

Scientific Research Applications

This compound is used across various domains.

Organic Synthesis It serves as an intermediate in the preparation of more complex organic molecules.

Interaction Studies Interaction studies of this compound focus on its behavior in biological systems. It may act as a substrate for esterases, leading to the hydrolysis of the ester bond and releasing the corresponding acid and alcohol. Additionally, the presence of benzyloxy and methoxy groups allows for potential hydrogen bonding and hydrophobic interactions, which may enhance its binding affinity towards specific targets.

Potential biological activities Research indicates that this compound exhibits notable biological activities and has been studied for its role as a substrate in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The compound’s structural features allow it to interact with various molecular targets, possibly influencing its binding affinity and specificity in biological systems.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-2-methoxybenzoate involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The benzyloxy and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Bioactivity and Physicochemical Data of Selected Analogs

Compound Name LC₅₀ (μmol/mL) Melting Point (°C) Refractive Index
Ethyl 2-methoxybenzoate <10 (acaricide) Not reported 1.514 (20°C)
Methyl 4-benzyloxy-2-hydroxybenzoate N/A 135–137 Not reported

Q & A

Q. How do substituent modifications (e.g., cyano or nitro groups) alter reactivity and bioactivity?

  • Case Studies :
  • Cyano Derivatives : Introduce electron-withdrawing groups to enhance electrophilic substitution reactivity .
  • Biological Activity : Analogues with cyclohexylamino groups () show enzyme inhibition potential, suggesting SAR (structure-activity relationship) studies.

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